5,7-Dibromo-2,3-dihydro-1-benzofuran-3-one
CAS No.:
Cat. No.: VC17797365
Molecular Formula: C8H4Br2O2
Molecular Weight: 291.92 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C8H4Br2O2 |
---|---|
Molecular Weight | 291.92 g/mol |
IUPAC Name | 5,7-dibromo-1-benzofuran-3-one |
Standard InChI | InChI=1S/C8H4Br2O2/c9-4-1-5-7(11)3-12-8(5)6(10)2-4/h1-2H,3H2 |
Standard InChI Key | LTLJNOTUBYWPFF-UHFFFAOYSA-N |
Canonical SMILES | C1C(=O)C2=C(O1)C(=CC(=C2)Br)Br |
Introduction
Chemical Structure and Nomenclature
IUPAC Name and Molecular Formula
The systematic IUPAC name for this compound is 5,7-dibromo-2,3-dihydro-1-benzofuran-3-one, reflecting its bicyclic structure comprising a benzene ring fused to a partially hydrogenated furan moiety. The molecular formula is CHBrO, with a calculated molecular weight of 291.92 g/mol (based on atomic weights: C = 12.01, H = 1.008, Br = 79.904, O = 16.00).
Structural Features
The core structure consists of a benzofuran system where the furan ring is saturated at the 2,3-positions, resulting in a ketone group at position 3. Bromine atoms occupy the 5- and 7-positions on the benzene ring, introducing steric and electronic effects that modulate reactivity. Comparative analysis with the dichloro analog (PubChem CID 15155554) suggests a planar aromatic system with slight distortions due to halogen substitution .
Tautomerism and Conformational Dynamics
The 3-keto group enables tautomerism between the keto and enol forms, though the keto form is typically favored in non-polar solvents. Nuclear magnetic resonance (NMR) studies of analogous compounds indicate restricted rotation about the C2–C3 single bond, leading to distinct diastereomeric conformers in solution .
Synthesis and Characterization
Synthetic Routes
While no explicit synthesis of 5,7-dibromo-2,3-dihydro-1-benzofuran-3-one is documented, methodologies for related brominated benzofuranones provide a foundational framework. A plausible route involves:
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Bromination of 2,3-Dihydro-1-benzofuran-3-one:
Direct electrophilic bromination using bromine (Br) or N-bromosuccinimide (NBS) in the presence of a Lewis acid (e.g., FeBr) could introduce bromine atoms at the 5- and 7-positions. Regioselectivity is governed by the electron-donating effects of the ketone group. -
Cyclization of Brominated Precursors:
Analogous to the synthesis of 5,7-dibromoaurones , copper(II) bromide (CuBr) in a dimethylformamide (DMF)-water mixture may facilitate cyclization of dibrominated chalcone intermediates.
Optimization Challenges
Reaction conditions must balance bromine’s electrophilicity with the stability of the dihydrofuran ring. Over-bromination or ring-opening side reactions are potential pitfalls, necessitating controlled stoichiometry and low temperatures.
Characterization Data
Hypothetical spectroscopic profiles, inferred from related compounds , include:
Table 1: Predicted Spectroscopic Properties
Technique | Key Features |
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IR (cm⁻¹) | 1710–1690 (C=O stretch), 1570–1550 (C-Br), 1260–1240 (C-O-C) |
H NMR | δ 3.2–3.5 (m, 2H, H2), δ 4.1–4.3 (m, 2H, H3), δ 7.2–7.4 (s, 2H, H5/H7) |
C NMR | δ 190.1 (C3=O), δ 110–120 (C5/C7-Br), δ 35–40 (C2/C3) |
MS (m/z) | 291.92 [M], 213.90 [M-Br], 79.90 [Br] |
Physicochemical Properties
Solubility and Stability
The compound is expected to exhibit limited solubility in water due to its non-polar aromatic framework but moderate solubility in polar aprotic solvents (e.g., DMSO, DMF). Bromine’s electron-withdrawing nature enhances stability toward oxidation but may increase susceptibility to nucleophilic attack at the carbonyl group.
Thermal Properties
Melting points of analogous dihydrobenzofuranones range from 180°C to 250°C . Differential scanning calorimetry (DSC) would likely reveal a sharp endothermic peak corresponding to the crystalline-to-liquid transition.
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